molecular formula C12H10N4 B15223538 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine

Cat. No.: B15223538
M. Wt: 210.23 g/mol
InChI Key: DGDNVEAGFSTRKF-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that features both a benzimidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization. One common method involves the use of N,N-dimethylformamide and sulfur as reagents . Another approach involves the reaction of 2-aminobenzimidazole with pyridine-3-carbaldehyde under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler analog that lacks the pyridine ring.

    2-aminobenzimidazole: Similar structure but with an amino group instead of the pyridine ring.

    3-(1H-benzo[d]imidazol-2-yl)pyridine: A closely related compound with similar properties.

Uniqueness

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine is unique due to the presence of both benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C12H10N4/c13-8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)16-12/h1-7H,13H2,(H,15,16)

InChI Key

DGDNVEAGFSTRKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=N3)N

Origin of Product

United States

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